molecular formula C11H13NO4 B3002562 3-methyl-3-(4-nitrophenyl)butanoic Acid CAS No. 42288-06-2

3-methyl-3-(4-nitrophenyl)butanoic Acid

Cat. No.: B3002562
CAS No.: 42288-06-2
M. Wt: 223.228
InChI Key: ITGQCQGQYJVSPE-UHFFFAOYSA-N
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Description

3-methyl-3-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by a butanoic acid backbone with a methyl group and a nitrophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-(4-nitrophenyl)butanoic acid typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the methyl and butanoic acid groups. One common method involves the oxidation of a precursor compound in the presence of an acetonitrile solvent and a catalyst, under stirring and illumination conditions . The reaction is conducted at a temperature of 30°C for about 5 hours, followed by filtration and acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-methyl-3-(4-nitrophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-3-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the butanoic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3-(4-methylphenyl)butanoic acid
  • 3-methyl-4-nitrobenzoic acid
  • 4-methyl-3-nitrophenylboronic acid

Uniqueness

3-methyl-3-(4-nitrophenyl)butanoic acid is unique due to the presence of both a nitrophenyl group and a butanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-3-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,7-10(13)14)8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQCQGQYJVSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To cooled (0° C) concentrated H2SO4 (18.5 mL), was added 3-methyl-3- phenylbutanoic acid (10 g, 56 mmol). Next, a cooled solution of HNO3 (3 mL) in H2SO4 (6.2 mL) was added dropwise and the reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 30 min more. The mixture was poured into ice and the resulting solution was allowed to stand in the refrigerator overnight. The precipitate was filtered, washed with H2 0 and dried, to afford a crude product (14.5 g). This was purified by chromatography on silica gel (CHCl3 :MeOH, 3%) to give the title compound (5.9 g, 47%). 1H NMR (80MHz, CDCl3) δ (TMS): 8.16 (d, J=6.5 Hz, 2H), 7.55 (d, J=6.5 Hz, 2H), 3.5 (m, 1H), 2.70 (s, 2H), 1.50 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Three
Yield
47%

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